Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
This compound is a derivative of [1,2,4]triazolo[4,3-a]pyridine, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . The compound also contains a thiophene group, which is a sulfur-containing ring, and an amide group.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing [1,2,4]triazolo[4,3-a]pyridine are known to undergo a variety of chemical reactions .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of heterocyclic compounds involving the structural motifs present in Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate showcases the chemical versatility and potential pharmacological relevance of these compounds. Notably, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives highlights a method for creating compounds with a similar structural backbone. This process involves the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in an EtOH/TEA solution at room temperature, leading to the formation of various derivatives, including triazolo[1,5-c]pyrimidine-5-carboxylate derivatives upon further reactions (Mohamed, 2021).
Antimicrobial and Anticancer Applications
Several studies demonstrate the antimicrobial and potential anticancer activities of novel heterocycles synthesized from this compound. For example, compounds synthesized from (E)-ethyl 5-(3-(dimethylamino)acryloyl)-4-phenyl-2-(phenylamino)thiophene-3-carboxylate have shown promising antibacterial and antifungal activities, with some compounds outperforming standard drugs like Amphotericin B against specific fungal strains (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016). Similarly, novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate, exhibited antimicrobial activity, suggesting a broad application in designing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 6-methyl-2-[3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-3-28-20(27)18-14-8-7-13(2)12-15(14)30-19(18)22-17(26)9-11-29-21-24-23-16-6-4-5-10-25(16)21/h4-6,10,13H,3,7-9,11-12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLADXTWQPPPKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCSC3=NN=C4N3C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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